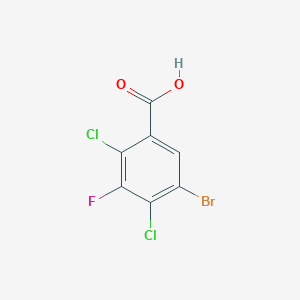

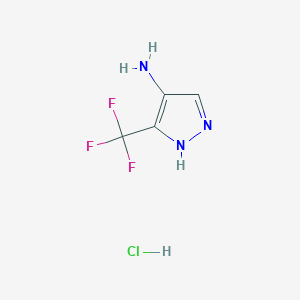

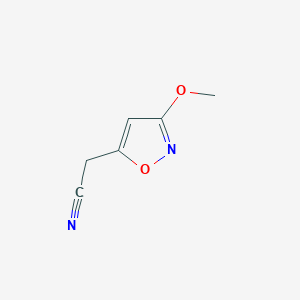

![molecular formula C6H10F3NOS B6598586 2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide CAS No. 1431877-91-6](/img/structure/B6598586.png)

2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

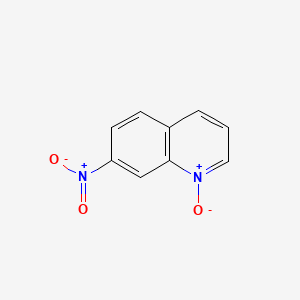

“2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide” is an organosulfur compound and a member of the class of sulfinamides . It is also known as tert-Butanesulfinamide or Ellman’s sulfinamide . Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .

Synthesis Analysis

The synthesis of this compound involves enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .Molecular Structure Analysis

The molecular formula of this compound is C6H10F3NOS . Its molecular weight is 201.21 g/mol .Chemical Reactions Analysis

Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .Physical and Chemical Properties Analysis

This compound is a white to off-white crystalline solid . It has a melting point of 102 to 105 °C .Mecanismo De Acción

The tert-butanesulfinyl group in 2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide acts as a chiral auxiliary . This group is also a protecting group . On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide involves the reaction of 2-methylpropane-2-sulfinamide with 1,1,1-trifluoroacetone in the presence of a base to form the desired product.", "Starting Materials": [ "2-methylpropane-2-sulfinamide", "1,1,1-trifluoroacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-methylpropane-2-sulfinamide in a suitable solvent (e.g. ethanol).", "Step 2: Add 1,1,1-trifluoroacetone to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid formed during the reaction.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |

Número CAS |

1431877-91-6 |

Fórmula molecular |

C6H10F3NOS |

Peso molecular |

201.21 g/mol |

Nombre IUPAC |

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |

Clave InChI |

PLTNZADFUQGXSR-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)(C)S(=O)/N=C/C(F)(F)F |

SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

SMILES canónico |

CC(C)(C)S(=O)N=CC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

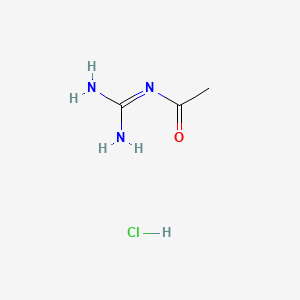

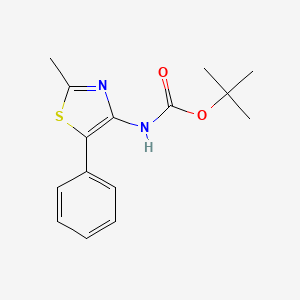

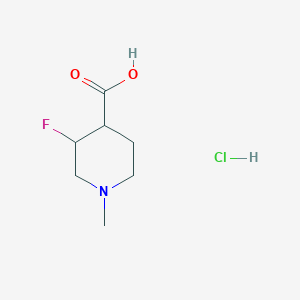

![ethyl 4-[3-(1,3-dioxaindan-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)